Cas no 391234-95-0 (1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-)
![1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- structure](https://fr.kuujia.com/scimg/cas/391234-95-0x500.png)
391234-95-0 structure
Nom du produit:1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
- 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
- Fenoterol [USAN:INN:BAN]
- SDCCGSBI-0050527.P004
- KBio1_000405
- Lopac0_000544
- KBio2_004294
- KBio2_001726
- Fenoterolum
- AB00053590_10
- SPBio_002403
- BRN 2157041
- 3,5-Dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)benzyl alcohol
- 5-(1-hydroxy-2-(1-(4-hydroxyphenyl)propan-2-ylamino)ethyl)benzene-1,3-diol
- 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol
- Prestwick1_000282
- SPBio_001376
- fenoterol
- 13392-18-2
- s5769
- NSC 757811
- CCG-204634
- Spectrum2_001388
- Prestwick3_000282
- L000255
- TH-1165A FREE BASE
- DTXSID4023046
- 5-{1-Hydroxy-2-[2-(4-hydroxy-phenyl)-1-methyl-ethylamino]-ethyl}-benzene-1,3-diol
- SBI-0050527.P003
- HMS3886D03
- 1-(p-Hydroxyphenyl)-2-((.beta.-hydroxy-.beta.-(3',5'-dihydroxyphenyl))ethyl)aminopropane
- Q420188
- 391234-95-0
- BPBio1_000204
- 3,5-Dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)benzyl alcohol
- Th-1165a
- rac-(2S)-N-[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-1-(4-hydroxyphenyl)propan-2-amonium bromide
- Spectrum4_001014
- Fenoterolum [INN-Latin]
- KBio3_001890
- AC-13630
- Partusisten
- Spectrum5_001572
- NCGC00162181-01
- D04157
- AKOS015964608
- BDBM50131281
- IDI1_000405
- 5-(1-hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,3-diol
- CHEBI:149226
- NINDS_000405
- Benzyl alcohol, 3,5-dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)-
- SCHEMBL5009
- Prestwick2_000282
- BRD-A97104540-004-08-5
- TH 1165A
- CHEMBL537445
- Partusisten (Salt/Mix)
- TH 1165A FREE BASE
- Spectrum3_000915
- HY-B0976
- Prestwick0_000282
- NCGC00015430-02
- GTPL557
- Berotec (Salt/Mix)
- BSPBio_000184
- KBioSS_001726
- EN300-18530961
- NS00002340
- Spectrum_001246
- CS-4466
- 1,3-Benzenediol, 5-(1-hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-
- Airum
- TH 1165A [AS HYDROBROMIDE SALT]
- Fenoterol (USAN/INN)
- BRD-A97104540-004-04-4
- NCGC00015430-03
- TH 1165
- DivK1c_000405
- BDBM50221768
- 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol
- NSC-757811
- DB01288
- Dosberotec
- fenoterol HBr
- Berotec
- KBio2_006862
- Th-1165;Phenoterol
- Phenoterol
- NCGC00015430-11
- AB00053590
- Th-1165;Th 1165;Th1165; Phenoterol;Partusisten
- BCP29485
- Benzyl alcohol, 3,5-dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)-
- 1-(p-Hydroxyphenyl)-2-((beta-hydroxy-beta-(3',5'-dihydroxyphenyl))ethyl)aminopropane
- KBioGR_001507
- CHEMBL32800
- 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-((4-hydroxyphenyl)isopropylamino)ethane
-
- Piscine à noyau: InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1
- La clé Inchi: LSLYOANBFKQKPT-PIJUOJQZSA-N
- Sourire: OC1C=CC(C[C@@H](NCC(C2C=C(O)C=C(O)C=2)O)C)=CC=1
Propriétés calculées
- Qualité précise: 303.147
- Masse isotopique unique: 303.147
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 5
- Complexité: 436
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: 4.8
- Surface topologique des pôles: 93A^2
1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- Littérature connexe
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